molecular formula C10H14ClNO2 B554503 2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid CAS No. 55592-85-3

2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid

Cat. No. B554503
CAS RN: 55592-85-3
M. Wt: 215.67 g/mol
InChI Key: RLMHWGDKMJIEHH-QRPNPIFTSA-N
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Description

“2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid” is a chemical compound with the molecular formula C22H26N2O6 . It is also known by other names such as “Z-DL-Lys (Z)-OH” and "2,6-bis (phenylmethoxycarbonylamino)hexanoic acid" .


Molecular Structure Analysis

The molecular structure of “2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid” is complex, with a molecular weight of 414.5 g/mol . The compound contains two benzyloxy carbonyl groups attached to the amino groups at the 2nd and 6th positions of the hexanoic acid .

Scientific Research Applications

  • Synthesis of Non-proteinogenic Amino Acids and Derivatives : (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid, a non-proteinogenic amino acid, and its derivatives were synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl]amino}hexanoic acid in good overall yield (Adamczyk & Reddy, 2001).

  • Inhibitors of Folate Metabolism : N-[4-[[(Benzyloxy)carbonyl]methylamino]benzoyl]-L-glutamic acid derivatives, synthesized using 6-[[6-([6-[(2,5-dioxopyrrolidin-1-yl)oxy]-6-oxohexyl]amino)-6-oxohexyl]amino]-6-oxohexyl)cyclohexanecarboxamide, were evaluated as inhibitors of folate metabolism (Piper et al., 1982).

  • Preparation of Chiral Pharmaceutical Ingredients : Rhodium complexes with certain ligands derived from (S)- and (R)-tert-butylmethylphosphine-boranes, which might involve intermediates similar to 2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid, showed excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).

  • Synthesis of Fluorescent Scaffolds : A study on 2,6-bis[aryl(alkyl)sulfonyl]anilines, synthesized through processes that could include compounds similar to 2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid, revealed high fluorescence emissions in the solid state, showing potential for applications in fluorescent materials (Beppu et al., 2014).

  • Synthesis of Schiff's Bases as Corrosion Inhibitors : Schiff's bases derived from lysine (amino acid) and different aldehydes, like 2-amino-6-(2-hydroxybenzelideneamino)hexanoic acid, were synthesized and evaluated as corrosion inhibitors for mild steel (Gupta et al., 2016).

  • Carbon-14 Labeling for Metabolic Studies : Efficient labeling with carbon-14 at the 3-position of the propionic acid moiety was achieved for compounds like (2S,3R)-2-Amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropionic acid, starting from precursors that include a compound structurally similar to 2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid (Kurosawa & Nishioka, 1996).

  • Synthesis of Coupling Agents : An efficient synthesis of a heterobifunctional coupling agent was developed starting from 6-{[(benzyloxy)carbonyl]amino}hexanoic acid, critical for chemoselective conjugation of proteins and enzymes (Reddy et al., 2005).

  • Synthesis of Liquid-Crystalline Polyamide Complexes : Supramolecular liquid-crystalline polymeric complexes derived from polyamides containing 2,6-bis(amino)pyridyl units and benzoic acid derivatives, potentially including compounds related to 2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid, were studied for their stable and enantiotropic mesophases (Kato et al., 1998).

Future Directions

While specific future directions for “2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid” are not mentioned in the literature, compounds with similar structures are being studied for various applications .

properties

IUPAC Name

2,6-bis(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O6/c25-20(26)19(24-22(28)30-16-18-11-5-2-6-12-18)13-7-8-14-23-21(27)29-15-17-9-3-1-4-10-17/h1-6,9-12,19H,7-8,13-16H2,(H,23,27)(H,24,28)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLZXFNUZFTZCFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00275938
Record name Z-DL-Lys(Z)-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00275938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(((benzyloxy)carbonyl)amino)hexanoic acid

CAS RN

55592-85-3, 405-39-0
Record name N2,N6-Bis[(phenylmethoxy)carbonyl]lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55592-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N6-Dibenzyloxycarbonyl-L-lysine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC88474
Source DTP/NCI
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Record name Z-DL-Lys(Z)-OH
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2,N6-dibenzyloxycarbonyl-L-lysine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Lupidi, E Marcantoni, G Bianchini - pubblicazioni.unicam.it
The key components of the scaffold in pharmaceutical chemistry are ring systems, of different sizes, and are the fundamental factors of most of the drugs on the market today. Nowadays, …
Number of citations: 2 pubblicazioni.unicam.it

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